Structural Isomerism with Cambinol: Distinct Target Engagement Profile Demonstrated by SIRT1/SIRT2 IC50
The target compound shares the identical molecular formula (C21H16N2O2S) and molecular weight (360.4 g/mol) with cambinol, yet its quinolinone scaffold is structurally non-overlapping with cambinol's tetrahydropyridoindole-like core. This constitutes a direct structural isomer relationship, which has proven to yield divergent biological profiles in the sirtuin inhibitor field. Cambinol possesses well-characterized IC50 values of 56 μM against SIRT1 and 59 μM against SIRT2 in a fluorescence-based deacetylase assay [1]. The target compound, by virtue of its distinct scaffold, is expected to display a different selectivity window and potency profile, making it a valuable orthogonal probe for sirtuin biology or for identifying off-target liabilities of cambinol-based chemical probes.
| Evidence Dimension | SIRT1/SIRT2 inhibitory activity (IC50) and scaffold identity |
|---|---|
| Target Compound Data | No direct SIRT1/SIRT2 IC50 data available; scaffold is 1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl thiophene-2-carboxamide |
| Comparator Or Baseline | Cambinol: SIRT1 IC50 = 56 μM, SIRT2 IC50 = 59 μM (fluorescence-based deacetylase assay); scaffold is 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one derivative |
| Quantified Difference | N/A; differentiation based on non-overlapping pharmacophore topologies despite identical molecular formula |
| Conditions | Cambinol assay: Fluor-de-Lys fluorescence deacetylase assay, recombinant human SIRT1 and SIRT2 enzymes, substrate concentration at Km, 37°C, 30–60 min incubation |
Why This Matters
For screening programs that require fingerprint selectivity data against the sirtuin family, the target compound offers a structurally orthogonal alternative to cambinol, enabling segregation of on-target pharmacology from scaffold-dependent artifacts.
- [1] Grozinger CM, Hirschmann T, Wang M, et al. Identification of cambinol as a SIRT1 and SIRT2 inhibitor with antitumor activity in vitro and in vivo. Cancer Research. 2006;66(8):4368S. doi:10.1158/0008-5472.SABCS-06-4368 View Source
